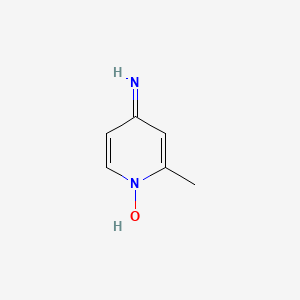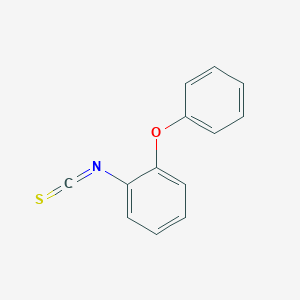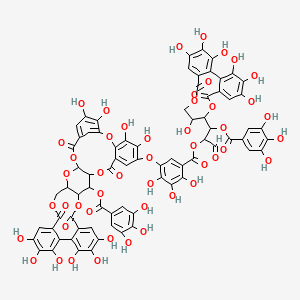
Tamarixinin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tamarixinin A is a natural tannin isolated from the plant Myricaria bracteata. It has been confirmed to possess moderate anti-inflammatory effects both in vitro and in vivo. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of rheumatoid arthritis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tamarixinin A involves the extraction from Myricaria bracteata. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. it is known that the compound can be isolated through standard extraction and purification techniques used for tannins .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. Given its natural origin, large-scale extraction from Myricaria bracteata would likely be the primary method of production. This would involve cultivating the plant, followed by extraction and purification processes to isolate the compound.
化学反応の分析
Types of Reactions: Tamarixinin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typical for tannins and involve common reagents and conditions used in organic chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms of the tannin.
科学的研究の応用
Tamarixinin A has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: this compound is used as a model compound to study the chemical properties and reactions of tannins.
Biology: The compound has been shown to have moderate anti-inflammatory effects, making it a candidate for further biological studies.
作用機序
The mechanism of action of Tamarixinin A involves the inhibition of pro-inflammatory mediators and the phosphorylation of key signaling molecules. Specifically, this compound blocks the activation of p38, ERK, JNK, and p65, as well as the nuclear translocation of p38 in LPS-induced macrophages. This results in the suppression of inflammatory responses, making it a potential therapeutic agent for conditions like rheumatoid arthritis .
類似化合物との比較
Tamarixinin A is unique among tannins due to its specific anti-inflammatory properties and its ability to inhibit key signaling pathways involved in inflammation. Similar compounds include other tannins isolated from the genus Tamarix, such as:
Tamarixetin: Another tannin with anti-inflammatory properties.
Tamarixinin B: A related compound with similar chemical structure and biological activity.
Tamarixinin C: Known for its antioxidant properties.
These compounds share some chemical and biological properties with this compound but differ in their specific mechanisms of action and therapeutic potential.
特性
IUPAC Name |
[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 5-[[4,5,18,19,20,23,24,25,38,39-decahydroxy-9,15,28,35-tetraoxo-12-(3,4,5-trihydroxybenzoyl)oxy-2,10,14,29,32,34-hexaoxaheptacyclo[34.3.1.03,8.011,33.013,31.016,21.022,27]tetraconta-1(40),3,5,7,16,18,20,22,24,26,36,38-dodecaen-6-yl]oxy]-2,3,4-trihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H52O48/c76-13-38(62(119-66(103)16-1-25(77)45(88)26(78)2-16)61-34(86)14-112-69(106)19-7-30(82)48(91)54(97)40(19)42-21(71(108)118-61)9-32(84)50(93)56(42)99)116-73(110)23-11-36(52(95)58(101)44(23)87)114-37-12-24-60(59(102)53(37)96)115-35-6-18(5-29(81)47(35)90)68(105)123-75-65(122-74(24)111)64(121-67(104)17-3-27(79)46(89)28(80)4-17)63-39(117-75)15-113-70(107)20-8-31(83)49(92)55(98)41(20)43-22(72(109)120-63)10-33(85)51(94)57(43)100/h1-13,34,38-39,61-65,75,77-102H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMATFFLTOSYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4O)O)O)OC5=C(C(=C6C(=C5)C(=O)OC7C(C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)OC7OC(=O)C1=CC(=C(C(=C1)O6)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H52O48 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1721.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140187-46-8 |
Source


|
| Record name | Tamarixinin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140187468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
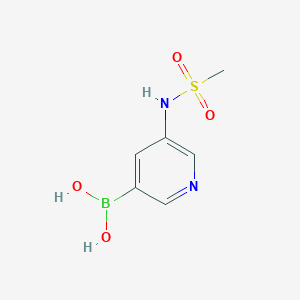
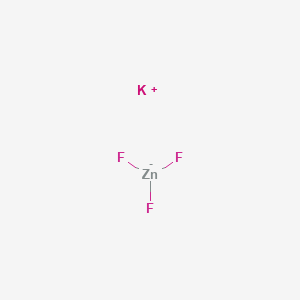
![tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate](/img/structure/B3366551.png)
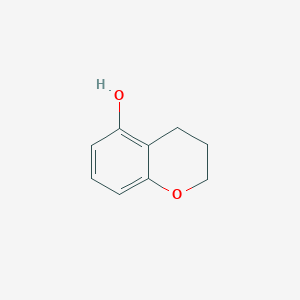
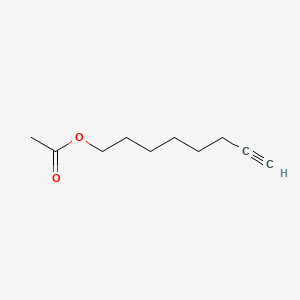
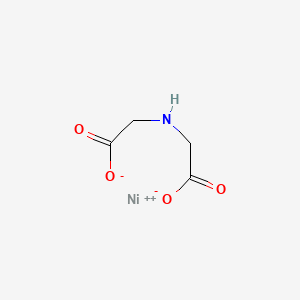
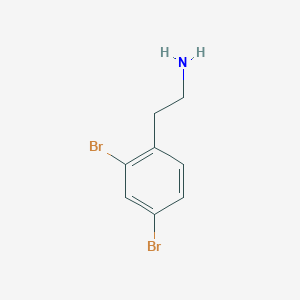
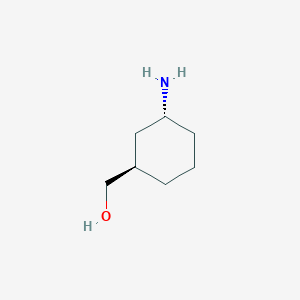
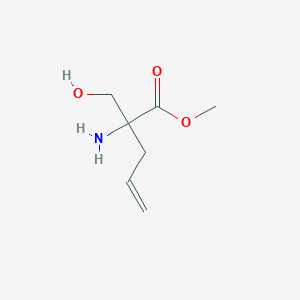
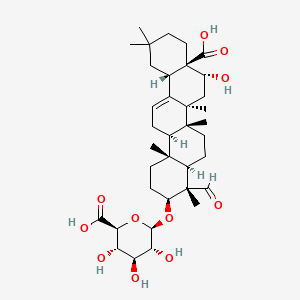
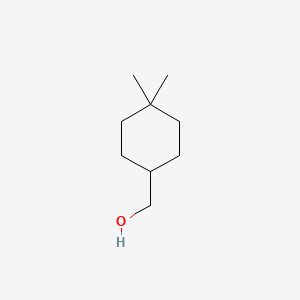
![3-[4-(Dimethylamino)phenyl]propanenitrile](/img/structure/B3366610.png)
